molecular formula C6H2BrF4N B1403613 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227598-78-8

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Cat. No. B1403613
CAS RN: 1227598-78-8
M. Wt: 243.98 g/mol
InChI Key: PXXIVSBOMMDPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is used in the synthesis of a potent and selective Class IIa histone deacetylase inhibitors as a potential therapy for Huntington’s disease . It acts as a reactant in the preparation of aminopyridines through amination reactions .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed . The major use of TFMP derivatives is in the protection of crops from pests . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is C6H3BrF3N .


Chemical Reactions Analysis

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a pale yellow powder . It has a molecular weight of 226 and is stored at ambient temperature .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is utilized in the synthesis of potential therapies for diseases like Huntington’s disease . Its derivatives are being explored for their role as selective Class IIa histone deacetylase inhibitors, which could offer new treatment avenues for neurodegenerative conditions.

Material Science

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: serves as a precursor in the development of advanced materials. Its properties facilitate the creation of compounds with specific characteristics, which can be used in the production of high-performance materials with applications ranging from electronics to coatings .

Chemical Synthesis

This compound finds extensive use in chemical synthesis as a building block for various organic compounds. It’s particularly valuable in the synthesis of aminopyridines through amination reactions and as a catalytic ligand in the regioselective preparation of tetramethylbiphenyls .

Agriculture

In the agricultural sector, derivatives of 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are incorporated into pesticides. These derivatives help protect crops from pests, contributing to the development of more effective and targeted agrochemicals .

Environmental Science

The environmental applications of this compound are linked to its role in the development of environmentally friendly pesticides and chemicals that minimize the ecological footprint. Research is ongoing to explore its full potential in creating sustainable solutions for environmental challenges .

Analytical Chemistry

Analytical chemistry benefits from 4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine through its use in various analytical techniques, such as NMR, HPLC, LC-MS, and UPLC. It helps in the accurate analysis and identification of chemical substances, playing a crucial role in quality control and research .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXIVSBOMMDPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 6
4-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.